Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]-
Overview
Description
“Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]-” is a chemical compound with the molecular formula C7H8BrNO. It has a molecular weight of 202.05 . This compound is also known as 2-(3-bromopyridin-2-yl)ethan-1-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8BrNO/c8-6-2-1-4-9-7(6)3-5-10/h1-2,4,10H,3,5H2 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties could not be found in the available sources.Scientific Research Applications
Protecting Group for Carboxylic Acids
2-(Pyridin-2-yl)ethanol demonstrates utility as an effective protecting group for methacrylic acid (MAA). This protective capability allows for selective removal after polymerization, either through alkaline chemical conditions or thermal treatment above 110°C, while maintaining stability under acidic conditions and resistance to catalytic hydrogenolysis. This attribute is significant for the polymer community due to its hydrolyzability under alkaline conditions and the commercial availability and low cost of 2-(pyridin-2-yl)ethanol, suggesting extensive future applications in polymer chemistry (Elladiou & Patrickios, 2012).
Pharmaceutical Intermediate
The heterogeneous catalytic hydrogenation of pyrrole derivatives, such as 1-methyl-2-pyrrole ethanol, over a palladium catalyst, results in 1-methyl-2-pyrrolidine ethanol. This compound is a valuable pharmaceutical intermediate, offering high conversion and selectivity under mild conditions. This research outlines an industrially feasible synthesis method, highlighting the compound's importance in the pharmaceutical sector (Hegedu˝s, Máthé, & Tungler, 1996).
NAD+ Cofactor Regeneration
A study on the regeneration of the NAD+ cofactor through photosensitized electron transfer presents an innovative approach utilizing visible light irradiation. This method involves the oxidation of ethanol by alcohol–NAD+ oxidoreductase immobilized on various supports. This process demonstrates a potential for enhancing enzymatic reactions through effective NAD+ recycling, contributing to the fields of biotechnology and bioengineering (Julliard, Le Petit, & Ritz, 1986).
Safety And Hazards
properties
IUPAC Name |
2-[(3-bromopyridin-2-yl)-methylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-11(5-6-12)8-7(9)3-2-4-10-8/h2-4,12H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTHGJMWZBMNCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=CC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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